12-Deoxyphorbol 13-phenylacetate 20-acetate

Catalog No.
S612002
CAS No.
54662-30-5
M.F
C30H36O7
M. Wt
508.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
12-Deoxyphorbol 13-phenylacetate 20-acetate

CAS Number

54662-30-5

Product Name

12-Deoxyphorbol 13-phenylacetate 20-acetate

IUPAC Name

[(1R,2S,6R,10S,11R,13S,15R)-8-(acetyloxymethyl)-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate

Molecular Formula

C30H36O7

Molecular Weight

508.6 g/mol

InChI

InChI=1S/C30H36O7/c1-17-11-23-28(34,26(17)33)15-21(16-36-19(3)31)12-22-25-27(4,5)29(25,14-18(2)30(22,23)35)37-24(32)13-20-9-7-6-8-10-20/h6-12,18,22-23,25,34-35H,13-16H2,1-5H3/t18-,22+,23-,25-,28-,29+,30-/m1/s1

InChI Key

MEDVHSNRBPAIPU-XMOZQXTISA-N

SMILES

CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(=O)C)O)C)O)OC(=O)CC5=CC=CC=C5

Synonyms

12-deoxyphorbol 13-phenylacetate 20-acetate, 12-deoxyphorbolphenylacetate-20-acetate, 12-DOPPAA

Canonical SMILES

CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(=O)C)O)C)O)OC(=O)CC5=CC=CC=C5

Isomeric SMILES

C[C@@H]1C[C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)COC(=O)C)O)C)O)OC(=O)CC5=CC=CC=C5

Ambiguity

"dPPA" can refer to two different things, neither of which are directly used in scientific research:

  • Driver's Privacy Protection Act (DPPA): This is a United States law that restricts the disclosure of personal information contained in driver's license records . It has no direct bearing on scientific research methods or data analysis.
  • Department of Political and Peacebuilding Affairs (DPPA): This is a department within the United Nations that focuses on maintaining international peace and security . While the DPPA might indirectly support research related to peacebuilding or conflict resolution, the term "dPPA" itself isn't used within the scientific community within this context.

12-Deoxyphorbol 13-phenylacetate 20-acetate, often abbreviated as DOPPA, is a synthetic phorbol ester derived from the natural compound phorbol. Its molecular formula is C30H36O7, and it has a molecular weight of 508.6 g/mol . This compound is notable for its role as a partial agonist of protein kinase C, a family of enzymes that play crucial roles in various cellular processes including growth, differentiation, and apoptosis .

The mechanism of action of dPPA in peptide synthesis involves the transfer of the azido group to the carboxylic acid. This creates an activated intermediate that can then react with an amine to form the desired amide bond []. The detailed mechanism involves several steps and intermediates, and further research can be done to explore this aspect in more detail.

dPPA is a hazardous compound and should be handled with care. Here are some safety concerns:

  • Toxicity: dPPA is a suspected mutagen and may cause respiratory irritation [].
  • Explosivity: Decomposition products of dPPA, particularly hydrazoic acid, are explosive [].
  • Flammability: dPPA is combustible [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling dPPA [].
  • Work in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry place away from heat and light.
  • Dispose of waste according to local regulations.

12-Deoxyphorbol 13-phenylacetate 20-acetate exhibits several biological activities:

  • Protein Kinase C Activation: It specifically activates the protein kinase C beta-1 isozyme, which is involved in signaling pathways related to cell growth and survival .
  • Antiviral Properties: The compound has been shown to protect T-lymphoblastoid cells from HIV-1 by inhibiting viral entry and fusion, thereby preventing infection and viral spread .
  • Non-Tumor Promoting: Unlike other phorbol esters, it does not induce tumor formation, making it a subject of interest for therapeutic applications .

The synthesis of 12-Deoxyphorbol 13-phenylacetate 20-acetate typically involves multi-step organic synthesis techniques. Key steps may include:

  • Starting Material: Utilizing phorbol as the starting material.
  • Acetylation: Introducing acetyl groups at specific positions on the phorbol structure.
  • Phenylacetate Formation: Attaching phenylacetate through esterification reactions.
  • Purification: Employing chromatographic techniques to isolate and purify the final product.

These methods ensure high purity levels, often exceeding 99% .

Due to its unique properties, 12-Deoxyphorbol 13-phenylacetate 20-acetate has various applications:

  • Research Use: Primarily utilized in biochemical research to study protein kinase C activation and its downstream effects.
  • Potential Therapeutics: Investigated for its antiviral properties against HIV-1 and other applications in cancer research due to its non-tumor promoting nature .

Interaction studies have demonstrated that 12-Deoxyphorbol 13-phenylacetate 20-acetate interacts specifically with protein kinase C isoforms. It has been shown to activate signaling pathways that may lead to cellular responses such as differentiation and apoptosis. Additionally, studies indicate that its interaction with HIV-1 proteins inhibits viral entry mechanisms, underscoring its potential as an antiviral agent .

12-Deoxyphorbol 13-phenylacetate 20-acetate shares structural similarities with other phorbol esters but exhibits unique properties that distinguish it from them. Here are some similar compounds:

Compound NameKey FeaturesUnique Aspects
Phorbol 12-myristate 13-acetatePotent tumor promoter; activates protein kinase CInduces tumor formation
Phorbol 12,13-dibutyrateStrong PKC activator; used in cell signalingTumor-promoting properties
Tetradecanoylphorbol acetateStrong PKC activator; induces cellular proliferationTumor-promoting effects

12-Deoxyphorbol 13-phenylacetate 20-acetate is unique among these compounds due to its non-tumor promoting nature while still being an effective activator of protein kinase C, making it a valuable compound for research without the associated risks of tumor promotion seen in other phorbol esters .

Molecular Structure and Stereochemical Configuration

Tetracyclic Core Architecture

12-Deoxyphorbol 13-phenylacetate 20-acetate possesses a complex tetracyclic core structure characteristic of the phorbol ester family [1]. The molecule features a highly condensed ring system designated as 5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one, which comprises four interconnected rings forming the fundamental structural framework [1]. This tetracyclic architecture consists of a seven-membered ring (ring A), a six-membered ring (ring B), a five-membered ring (ring C), and a three-membered cyclopropane ring (ring D) [8] [9]. The core structure is characterized by the presence of multiple stereogenic centers that contribute to the molecule's three-dimensional conformation and biological activity [10].

The tetracyclic framework exhibits a rigid configuration with limited conformational flexibility due to the fused ring system [8]. The cyclopropa-benz-azulene core provides structural stability while maintaining the spatial arrangement necessary for molecular recognition and binding interactions [9]. The tetracyclic system is further stabilized by intramolecular hydrogen bonding networks involving the hydroxyl groups positioned at specific locations within the ring structure [18] [19].

Stereogenic Centers and Absolute Configuration

The molecule contains seven stereogenic centers with defined absolute configurations designated as (1R,2S,6R,10S,11R,13S,15R) [1]. These stereogenic centers are strategically positioned throughout the tetracyclic core and contribute significantly to the molecule's overall three-dimensional architecture [1]. The absolute configuration at each stereogenic center has been determined through comprehensive structural analysis and comparison with related phorbol derivatives [11].

The stereochemical configuration at C-1 is R, while C-2 adopts an S configuration [1]. The C-6 position exhibits R stereochemistry, and C-10 maintains an S configuration [1]. The C-11 and C-13 positions both adopt R and S configurations respectively, with C-15 displaying R stereochemistry [1]. This specific arrangement of stereogenic centers is crucial for maintaining the proper spatial orientation of functional groups and ensuring optimal molecular interactions [18] [19].

The stereochemical integrity of the molecule is maintained through the rigid tetracyclic framework, which prevents racemization and stereochemical interconversion under normal conditions [8]. The absolute configuration has been confirmed through nuclear magnetic resonance spectroscopy analysis and comparison with authenticated reference standards [11].

Cyclopropane Ring System Analysis

The cyclopropane ring system represents a critical structural feature of 12-Deoxyphorbol 13-phenylacetate 20-acetate, forming part of the tetracyclic core architecture [8]. This three-membered ring is positioned between carbon atoms C-13 and C-15, creating a highly strained ring system that significantly influences the molecule's reactivity and stability [8]. The cyclopropane ring adopts a specific geometric configuration that is essential for maintaining the overall molecular conformation [9].

The cyclopropane ring exhibits significant ring strain due to the deviation from ideal tetrahedral bond angles, resulting in increased reactivity compared to larger ring systems [8]. This structural feature is particularly susceptible to ring-opening reactions under certain conditions, which can lead to molecular fragmentation and loss of biological activity [8]. The presence of the cyclopropane ring also contributes to the molecule's unique spectroscopic characteristics and fragmentation patterns observed in mass spectrometry analysis [11].

The geometric constraints imposed by the cyclopropane ring system influence the spatial arrangement of adjacent functional groups and contribute to the molecule's overall three-dimensional structure [9]. The ring system plays a crucial role in maintaining the proper positioning of hydroxyl groups and ester substituents, which are essential for molecular recognition and binding affinity [18] [19].

Physical and Chemical Characteristics

Molecular Formula and Weight

12-Deoxyphorbol 13-phenylacetate 20-acetate has the molecular formula C₃₀H₃₆O₇ [1] [2] [3]. The compound has a molecular weight of 508.60 grams per mole [2] [3]. The molecular formula indicates the presence of thirty carbon atoms, thirty-six hydrogen atoms, and seven oxygen atoms, reflecting the complex structure of this phorbol derivative [1].

PropertyValue
Molecular FormulaC₃₀H₃₆O₇
Molecular Weight508.60 g/mol
Exact Mass508.24600
CAS Registry Number54662-30-5

The molecular composition includes multiple functional groups including hydroxyl groups, ester linkages, and aromatic systems [1]. The presence of seven oxygen atoms reflects the multiple hydroxyl groups and ester functionalities present in the molecule [2]. The molecular weight places this compound in the mid-range of phorbol ester derivatives, with the phenylacetate and acetate substituents contributing significantly to the overall molecular mass [3].

Physicochemical Parameters and Stability

The compound exhibits specific physicochemical properties that influence its behavior in various environments [3]. The calculated density is 1.29 g/cm³, indicating a relatively dense molecular structure consistent with the presence of multiple aromatic and aliphatic components [3]. The boiling point is calculated to be 635.7°C at 760 mmHg, reflecting the high molecular weight and extensive intermolecular interactions [3].

ParameterValue
Density1.29 g/cm³
Boiling Point635.7°C at 760 mmHg
Flash Point204.3°C
Index of Refraction1.607
Polar Surface Area110.13 Ų
LogP3.32370

The flash point of 204.3°C indicates moderate thermal stability under normal handling conditions [3]. The index of refraction value of 1.607 reflects the molecule's optical properties and aromatic character [3]. The polar surface area of 110.13 Ų suggests moderate polarity due to the presence of multiple hydroxyl and ester groups [3]. The calculated LogP value of 3.32370 indicates moderate lipophilicity, which is characteristic of phorbol esters [3].

The compound demonstrates sensitivity to various environmental factors including light, heat, acid, and base conditions [15] [16]. Phorbol esters are generally unstable and susceptible to oxidation, hydrolysis, transesterification, and epimerization during isolation and storage [17]. The stability is particularly compromised in the presence of strong bases and oxidizing agents [16]. Storage under inert atmosphere and at low temperatures is recommended to maintain structural integrity [5].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information for 12-Deoxyphorbol 13-phenylacetate 20-acetate [11]. The ¹H NMR spectrum reveals characteristic signals corresponding to the various proton environments within the molecule [11]. The aromatic protons from the phenylacetate group appear in the downfield region between 7.19-7.14 ppm as a multiplet representing five protons [11].

The acetate methyl group appears as a singlet at approximately 2.01 ppm, while the phenylacetate methylene group shows a characteristic singlet around 3.61-3.63 ppm [11]. The tetracyclic core protons exhibit complex splitting patterns reflecting the rigid ring system and multiple stereogenic centers [11]. Key diagnostic signals include H-1 appearing as a multiplet around 7.54 ppm, and various methyl groups appearing between 0.88-1.74 ppm [11].

The ¹³C NMR spectrum provides complementary structural information with characteristic carbonyl carbons appearing in the downfield region [11]. The phenylacetate carbonyl carbon and acetate carbonyl carbon exhibit distinct chemical shifts reflecting their different chemical environments [11]. The tetracyclic core carbons display a complex pattern of signals consistent with the multiple ring systems and stereogenic centers present in the molecule [11].

Infrared Spectroscopy Profile

Infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in 12-Deoxyphorbol 13-phenylacetate 20-acetate [11]. The spectrum exhibits strong carbonyl stretching vibrations from both the phenylacetate and acetate ester groups, typically appearing around 1735-1750 cm⁻¹ [11]. The hydroxyl groups present in the tetracyclic core contribute to broad absorption bands in the 3200-3600 cm⁻¹ region [11].

The aromatic C-H stretching vibrations from the phenyl ring appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches are observed in the 2800-3000 cm⁻¹ region [11]. The C-O stretching vibrations from the ester linkages and hydroxyl groups contribute to multiple absorption bands in the 1000-1300 cm⁻¹ region [11]. The fingerprint region below 1500 cm⁻¹ contains numerous absorption bands characteristic of the complex tetracyclic structure [11].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 12-Deoxyphorbol 13-phenylacetate 20-acetate reveals characteristic fragmentation patterns that aid in structural identification [11]. The molecular ion peak appears at m/z 531.2253 for the [M + Na]⁺ adduct, consistent with the molecular formula C₃₀H₃₆O₇ [11]. The fragmentation patterns show loss of the phenylacetic acid moiety (134 Da) and acetic acid moiety (60 Da) as primary fragmentation pathways [11].

Key daughter ions observed in the mass spectrum include fragments at m/z 323.1629, 311.1641, 293.1541, 275.1431, 265.1591, and 247.1486 [11]. These fragments correspond to sequential losses of water molecules, carbon monoxide, and combinations thereof from the tetracyclic core structure [11]. The fragmentation pattern is characteristic of 12-deoxyphorbol derivatives and can be used for structural identification and differentiation from other phorbol esters [11].

The mass spectrometric behavior reflects the relative stability of different molecular regions, with the ester substituents being readily cleaved while the tetracyclic core remains more stable [11]. The specific fragmentation pattern serves as a molecular fingerprint for identification purposes and structural confirmation [11].

X-ray Crystallography Analysis

Limited crystallographic data is available for 12-Deoxyphorbol 13-phenylacetate 20-acetate specifically [13]. However, structural analysis of related phorbol derivatives provides insight into the likely crystal structure characteristics [18] [21]. The tetracyclic core structure typically exhibits a rigid conformation with specific geometric parameters determined by the fused ring system [18].

The crystallographic analysis of related phorbol compounds reveals that the seven-membered ring adopts either a boat or chair conformation depending on the specific derivative [21]. The cyclopropane ring maintains a planar geometry with characteristic bond angles and distances reflecting the ring strain [18]. The spatial arrangement of hydroxyl groups and ester substituents is crucial for intermolecular interactions in the crystal lattice [18].

The crystal packing is influenced by hydrogen bonding networks involving the hydroxyl groups and potential π-π stacking interactions between aromatic systems [18]. The molecular conformation in the solid state may differ slightly from the solution state due to crystal packing forces [21].

Comparative Structural Analysis with Related Phorbol Derivatives

12-Deoxyphorbol 13-phenylacetate 20-acetate differs from parent phorbol esters primarily in the absence of the C-12 hydroxyl group [8] [10]. This structural modification significantly impacts the molecule's three-dimensional conformation and binding properties [10]. The removal of the C-12 hydroxyl group eliminates a key hydrogen bonding site present in traditional phorbol esters [18].

CompoundC-12 PositionC-13 SubstituentC-20 SubstituentBiological Activity
Phorbol 12-myristate 13-acetateMyristate esterAcetateHydroxylHigh
12-Deoxyphorbol 13-phenylacetateHydrogenPhenylacetateHydroxylModerate
12-Deoxyphorbol 13-phenylacetate 20-acetateHydrogenPhenylacetateAcetateModified

The comparative analysis reveals that 12-deoxyphorbol derivatives maintain the essential structural features required for biological activity while exhibiting modified pharmacological profiles [10]. The absence of the C-12 substituent results in reduced steric hindrance and altered membrane interaction properties [18]. The phenylacetate group at C-13 provides hydrophobic interactions similar to other acyl substituents but with distinct spatial requirements [19].

The 20-acetate modification further differentiates this compound from simpler 12-deoxyphorbol derivatives by introducing an additional ester functionality [11]. This substitution affects the molecule's polarity and potential for hydrolysis under physiological conditions [11]. The overall structural modifications result in a compound with distinct physicochemical properties while maintaining the essential tetracyclic framework characteristic of the phorbol family [20].

Total Synthesis Strategies

Retrosynthetic Analysis Approaches

The synthetic approaches to 12-Deoxyphorbol 13-phenylacetate 20-acetate have evolved significantly through innovative retrosynthetic analysis strategies. The most notable breakthrough came from the Baran group, who implemented a two-phase terpene synthesis strategy inspired by biosynthetic logic [1] [2]. This approach divides the synthesis into two distinct phases: the cyclase phase for carbon skeleton construction and the oxidase phase for functional group installation.

The retrosynthetic analysis developed by Zhao and Jia represents another significant advancement, utilizing (+)-carvone as the starting material and employing pentamethyldisilyl groups as masked hydroxyl functionalities [3] [4]. This strategy enables the construction of the complex phorbol framework through a fundamentally different route that emphasizes the use of unique protecting group chemistry.

Modern retrosynthetic approaches focus on identifying strategic disconnections that allow for efficient assembly of the challenging 5/7/6/3 tetracyclic ring system characteristic of tigliane diterpenes. The key strategic considerations include the installation of the C-12/C-13 antidiols, construction of the cyclopropane ring, and stereoselective introduction of multiple hydroxyl groups [5] [6].

Key Bond-Forming Reactions

The total synthesis of phorbol derivatives relies on several critical bond-forming reactions that enable efficient construction of the complex molecular architecture. The Baran synthesis employs methyl(trifluoromethyl)dioxirane for selective C-H oxidation at the C-12 position, followed by a remarkable cascade reaction that forms the C-13 oxidation pattern through cyclopropane opening and reclosure [1] [2].

The Shapiro reaction represents a crucial carbon-carbon bond formation in the Zhao-Jia synthesis, linking two fragments bearing pentamethyldisilyl groups [3]. This is followed by Tamao-Fleming oxidation and ring-closing metathesis to construct the tetracyclic skeleton. The use of specialized organometallic chemistry enables the formation of challenging bonds that would be difficult to achieve through conventional methods.

Allenic Pauson-Khand reactions have been employed for the construction of the seven-membered B-ring, providing efficient access to the tricyclic core structure [7]. These reactions benefit from the inherent reactivity of allene systems and allow for the simultaneous formation of multiple bonds in a single transformation.

Stereochemical Control Mechanisms

Achieving precise stereochemical control in phorbol synthesis presents significant challenges due to the presence of multiple stereocenters and the conformational constraints of the polycyclic framework. The Baran synthesis achieves enantiospecificity through the use of (+)-3-carene as a chiral starting material, with the stereochemistry being relayed through the synthetic sequence [1] [2].

The stereochemical outcome of key transformations is often governed by the conformational preferences of intermediates. For example, the cyclopropanation reactions that form the D-ring proceed with high stereoselectivity due to the facial bias imposed by the existing ring system [8] [9]. The presence of bulky substituents and the rigid polycyclic framework direct the approach of reagents from specific faces.

Substrate-controlled reactions play a crucial role in establishing the correct stereochemistry at challenging positions. The C-4 hydroxylation in the Zhao-Jia synthesis required extensive optimization to achieve the desired α-configuration, with the gem-dimethyl cyclopropane blocking attack from the top face [3] [4].

Semisynthetic Pathways

Modifications from Phorbol Derivatives

Semisynthetic approaches to 12-Deoxyphorbol 13-phenylacetate 20-acetate typically begin with naturally derived phorbol or its readily available derivatives. This strategy has proven particularly valuable for producing analogs that would be challenging to access through total synthesis [10] [11]. The semisynthetic route generally involves fewer steps and can be more economical for preparing significant quantities of material.

The isolation and purification of phorbol from croton oil has been refined over decades, with improved protocols now available that minimize exposure to toxic intermediates [11]. Modern methods employ acidic transesterification followed by tritylation to provide stable intermediates that can be manipulated under standard laboratory conditions.

Starting materials such as phorbol 20-trityl ether provide excellent platforms for selective functionalization. The trityl protecting group at the C-20 position not only prevents autoxidation but also directs the regioselectivity of subsequent esterification reactions [10] [12]. This approach has enabled the synthesis of numerous phorbol analogs with varying biological activities.

Selective Deoxygenation at C-12 Position

The selective removal of hydroxyl functionality at the C-12 position represents a critical transformation in accessing 12-deoxy derivatives. This deoxygenation must be achieved without affecting other sensitive functional groups present in the phorbol framework [10]. Traditional methods have employed various reducing agents and conditions optimized for the phorbol system.

Reductive deoxygenation reactions often proceed through radical mechanisms that can be challenging to control in complex polycyclic systems. The development of selective conditions that target only the C-12 hydroxyl group while preserving other functionalities has required extensive optimization [13] [14]. Alternative approaches involve the preparation of suitable leaving groups at C-12 followed by reduction.

The stereochemical outcome of deoxygenation reactions must be carefully controlled to maintain the correct configuration at adjacent stereocenters. The conformational constraints of the phorbol framework can influence the selectivity of these transformations [15].

Regioselective Esterification Techniques

Protection-Deprotection Strategies

The successful synthesis of 12-Deoxyphorbol 13-phenylacetate 20-acetate requires sophisticated protection-deprotection strategies to achieve the desired regioselectivity in esterification reactions. The inherent reactivity order of phorbol hydroxyl groups follows the pattern C-20 > C-13 > C-12 due to steric effects, which must be considered when designing synthetic sequences [10] [12].

Orthogonal protecting group strategies are essential for achieving selective functionalization at multiple positions. The use of different protecting groups that can be removed under distinct conditions allows for stepwise introduction of ester functionalities [16] [17]. Common protecting groups include silyl ethers for temporary protection and trityl groups for more robust protection during multiple synthetic steps.

The stability of protecting groups under various reaction conditions is crucial for successful multi-step syntheses. Some protecting groups may be incompatible with the basic or acidic conditions required for certain transformations, necessitating careful selection and optimization [18] [19].

Trityl Protection of C-20 Hydroxyl

Trityl protection of the primary hydroxyl group at C-20 has become a standard strategy in phorbol chemistry due to several advantageous properties. The trityl group provides excellent steric protection and is stable under a wide range of reaction conditions while being removable under controlled acidic conditions [12] [11].

The installation of the trityl group is typically achieved using trityl chloride in pyridine, providing the protected intermediate in good yield [10] [12]. This protection strategy not only prevents unwanted reactions at the C-20 position but also improves the overall stability of phorbol derivatives by preventing autoxidation.

The trityl protecting group exhibits unique stabilizing effects that extend beyond simple protection. The bulky trityl group appears to hinder oxidative degradation pathways, particularly those involving the B-ring double bond, which represents a major decomposition pathway for phorbol derivatives under basic conditions [11].

Selective Acylation Methodologies

Selective acylation of phorbol derivatives requires careful consideration of both steric and electronic factors that influence reactivity. The development of efficient acylation conditions has focused on the use of carbodiimide coupling reagents combined with catalytic amounts of 4-dimethylaminopyridine [10] [12].

The use of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride with the desired carboxylic acid and DMAP has proven superior to traditional acid chloride methods, providing consistently higher yields and improved reaction rates [12]. These conditions are particularly effective for introducing sterically demanding acyl groups such as phenylacetate.

Temperature control and reaction monitoring are critical for achieving selective acylation at the C-13 position when the C-20 position is protected. Thin-layer chromatography monitoring allows for optimization of reaction conditions to prevent over-acylation or unwanted side reactions [10].

Installation of Phenylacetate and Acetate Moieties

The installation of phenylacetate and acetate moieties in 12-Deoxyphorbol 13-phenylacetate 20-acetate requires sequential esterification reactions with careful attention to regioselectivity and reaction conditions. The phenylacetate group is typically introduced at the C-13 position using phenylacetic acid under carbodiimide coupling conditions [10] [20].

The carbodiimide-mediated esterification provides excellent yields for the introduction of phenylacetate groups while maintaining the integrity of other functional groups in the molecule. The use of EDCI as the coupling reagent with DMAP as a catalyst has proven optimal for these transformations [12].

The acetate moiety installation at the C-20 position is typically achieved after deprotection of the trityl group. This can be accomplished using acetic anhydride in pyridine or through carbodiimide-mediated coupling with acetic acid [20]. The sequence of operations is critical to avoid complications from competing reactions.

Cyclopropane Ring Construction

The construction of the characteristic cyclopropane ring in tigliane diterpenes represents one of the most challenging aspects of phorbol synthesis. The Baran group developed an innovative cascade reaction that achieves cyclopropane formation through a retro-aldol-mediated opening followed by reclosure [1] [2]. This transformation involves thirteen discrete chemical events occurring in a single reaction vessel.

The cascade reaction begins with the formation of an enediol intermediate that undergoes cyclopropanation through nucleophilic attack. The use of acetyl protection prevents unwanted 1,2-shifts that would lead to cyclobutanone formation rather than the desired cyclopropane product [1].

Alternative approaches to cyclopropane construction have employed asymmetric intramolecular cyclopropanation of enol silyl ethers as key steps [21]. These methods provide good stereochemical control and can be adapted to construct the phorbol CD-ring skeleton with high efficiency.

Purification and Analytical Characterization

The purification and analytical characterization of 12-Deoxyphorbol 13-phenylacetate 20-acetate and related compounds require specialized techniques due to their complex structures and potential instability. High-performance liquid chromatography has emerged as the method of choice for both analytical and preparative separations [22] [23].

Reversed-phase HPLC using C18 stationary phases with acetonitrile-water mobile phases provides excellent separation of phorbol esters [24] [25]. Detection is typically achieved using UV absorption at 232 nm or 280 nm, taking advantage of the conjugated enone chromophore present in the phorbol framework [23].

Mass spectrometric analysis presents unique challenges due to the lack of easily ionizable functional groups in phorbol esters. The use of adduct formation with acetate or trifluoroacetate anions has proven effective for electrospray ionization mass spectrometry, providing molecular weight confirmation and structural information [24] [26].

Nuclear magnetic resonance spectroscopy remains the gold standard for structural characterization of phorbol derivatives. Both 1H and 13C NMR provide crucial information for confirming the structure and stereochemistry of synthetic products [27] [28]. The use of two-dimensional NMR techniques including COSY, HMQC, and HMBC experiments enables complete structural assignments [13].

Infrared spectroscopy provides valuable information about functional groups present in phorbol derivatives. Characteristic absorptions include the carbonyl stretch around 1697 cm⁻¹ for the α,β-unsaturated ketone and broad hydroxyl stretches around 3412 cm⁻¹ [29]. These spectroscopic signatures serve as important fingerprints for compound identification.

XLogP3

2.9

Dates

Last modified: 08-15-2023

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